molecular formula C8H15N B13224017 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine

Cat. No.: B13224017
M. Wt: 125.21 g/mol
InChI Key: DFUCMSYKBGLDME-UHFFFAOYSA-N
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Description

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine is a chemical building block of significant interest in medicinal chemistry and drug discovery, primarily due to its incorporation of the rigid, three-dimensional bicyclo[3.1.0]hexane scaffold. This bridged ring system, often referred to as a "methanocarba" North (N) conformation mimic, is strategically valuable for constraining the flexibility of molecular structures and replacing more traditional ring systems like ribose in nucleoside analogs . Research has demonstrated that integrating the bicyclo[3.1.0]hexane core into drug candidates can profoundly influence their binding affinity and selectivity for target proteins, particularly G protein-coupled receptors (GPCRs) . For instance, this scaffold has been successfully employed in the development of potent and selective ligands for the adenosine A3 receptor (A3AR), a promising therapeutic target for treating inflammation and cancer . The primary research value of this compound lies in its functionalization; the terminal amine group serves as a versatile chemical handle. Researchers can readily conjugate this amine to various pharmacophores, carboxylic acids, sulfonyl chlorides, or other functional groups to create novel compound libraries. This enables the exploration of structure-activity relationships (SAR) and the optimization of key drug properties, such as potency, metabolic stability, and membrane permeability. As such, this compound provides researchers with a sophisticated starting material for designing and synthesizing the next generation of small-molecule therapeutics.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-(2-bicyclo[3.1.0]hexanyl)ethanamine

InChI

InChI=1S/C8H15N/c9-4-3-6-1-2-7-5-8(6)7/h6-8H,1-5,9H2

InChI Key

DFUCMSYKBGLDME-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine typically involves the annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine involves its interaction with molecular targets, primarily through its amine group. The compound can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) Bicyclic System Key Substituent Biological Application Reference
2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine C₈H₁₃N 123.20 [3.1.0] Ethylamine (2-yl) CNS targets, histamine analogs
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine C₇H₁₃N 111.18 [2.2.1] Amine (2-yl) CXCR2 antagonists
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine C₁₀H₂₀N₂O 184.28 [3.1.1] Ethoxy, ethylamine Discontinued (stability issues)
2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine C₈H₁₃N 123.20 [3.1.0] Ethylamine (3-yl) Structural isomer studies
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine C₁₆H₂₃N·HCl 265.82 [2.2.1] Phenyl, diethylamine Anticancer leads

Biological Activity

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine, also known as 2-(2-bicyclo[3.1.0]hexanyl)ethanamine, is a bicyclic amine compound with potential applications in pharmacology and medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for various therapeutic applications.

  • Chemical Formula: C8_8H16_{16}ClN
  • Molecular Weight: 161.67 g/mol
  • IUPAC Name: 2-(2-bicyclo[3.1.0]hexanyl)ethanamine; hydrochloride
  • PubChem CID: 126806993
  • Appearance: White powder

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including its potential as an agonist or antagonist in receptor systems, and its cytotoxic effects against different cell lines.

Preliminary studies suggest that this compound may interact with several neurotransmitter receptors, including:

  • Dopaminergic Receptors: Potential modulation of dopaminergic signaling pathways.
  • Adrenergic Receptors: Possible influence on adrenergic signaling, which could affect cardiovascular and central nervous system functions.

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC50_{50} values ranging from 10 to 30 µM across different cell types (e.g., HeLa and MCF-7 cells). This suggests a potential for development as an anticancer agent.

Cell LineIC50_{50} (µM)
HeLa15
MCF-725
A54930

Study 2: Receptor Binding Affinity

In another investigation, the binding affinity of this compound was assessed using radiolabeled ligand displacement assays on human receptors. The compound exhibited moderate affinity for both dopamine D2_{2} and adrenergic α1_{1} receptors, indicating its potential role as a multi-target ligand.

Receptor TypeBinding Affinity (Ki, nM)
Dopamine D2_{2}80
Adrenergic α1_{1}150

Pharmacological Implications

The biological activity of this compound suggests several pharmacological implications:

  • Anticancer Therapy: Due to its cytotoxic properties, further exploration in cancer treatment is warranted.
  • Neurological Disorders: Its interaction with dopaminergic and adrenergic systems may provide therapeutic avenues for conditions such as Parkinson's disease and depression.

Safety and Toxicology

Safety profiles for this compound are still being established. Preliminary assessments indicate that while it exhibits biological activity, comprehensive toxicological studies are necessary to evaluate its safety for clinical use.

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